molecular formula C13H16O3 B8368297 4-Tetrahydropyranyloxyacetophenone

4-Tetrahydropyranyloxyacetophenone

Cat. No. B8368297
M. Wt: 220.26 g/mol
InChI Key: IULYZJSERZLISJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Tetrahydropyranyloxyacetophenone is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Tetrahydropyranyloxyacetophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Tetrahydropyranyloxyacetophenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C13H16O3

Molecular Weight

220.26 g/mol

IUPAC Name

2-(oxan-4-yloxy)-1-phenylethanone

InChI

InChI=1S/C13H16O3/c14-13(11-4-2-1-3-5-11)10-16-12-6-8-15-9-7-12/h1-5,12H,6-10H2

InChI Key

IULYZJSERZLISJ-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1OCC(=O)C2=CC=CC=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Hydroxyacetophenone (75.00 g, 0.55 mol) was dissolved in ethyl acetate (300 ml) and a catalytic amount of methanesulfonic acid. The solution was cooled to 0°-4° C. Dihydropyran (204 ml, 2.20 moles, 4.0 eq) was slowly added. At the end of the addition, the ice-water bath was removed and the reaction was allowed to proceed at room temperature. A few minutes later a heavy white precipitate was formed and the slurry was transferred into a separatory funnel where it was washed with water. The organic layer was dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure afforded a white fluffy solid. The solid was recrystallized from hexane. The yield was quantitative.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
204 mL
Type
reactant
Reaction Step Three

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